Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside (CAS 604-70-6) is a fully protected, anomerically pure monosaccharide building block essential for carbohydrate chemistry. Featuring a sharp melting point of 100–102 °C and a fully acetylated backbone, this highly lipophilic intermediate is optimized for organic-phase synthesis . Its defined alpha-stereochemistry at the anomeric center provides a stable, reliable foundation for selective downstream transformations, making it a preferred precursor over crude or mixed-anomer carbohydrate sources in both pharmaceutical development and advanced materials research.
Substituting the alpha-anomer (CAS 604-70-6) with its beta-counterpart (CAS 4860-85-9) or a generic peracetylated glucose mixture fundamentally alters the mechanistic trajectory of downstream reactions. Because the anomeric configuration dictates the stereochemical outcome of critical activation steps—such as acetolysis or halogenation—using the incorrect anomer results in divergent product profiles [1]. Procurement must strictly specify the alpha-anomer for synthetic protocols that rely on its specific inversion kinetics, as failing to do so necessitates costly, yield-destroying chromatographic separations to isolate the desired stereoisomers.
In the synthesis of glucose pentaacetates via acetolysis, the starting anomeric configuration dictates the outcome. Acetolysis of the alpha-anomer (CAS 604-70-6) proceeds predominantly with inversion of the anomeric center, yielding beta-D-glucopyranose pentaacetate [1]. In contrast, the beta-anomer undergoes acetolysis with retention of configuration concurrent with anomerization, leading to mixed products[1].
| Evidence Dimension | Stereochemical outcome of acetolysis |
| Target Compound Data | Proceeds mainly with inversion to beta-D-glucopyranose pentaacetate |
| Comparator Or Baseline | Beta-anomer (CAS 4860-85-9): Proceeds with retention and concurrent anomerization |
| Quantified Difference | Divergent mechanistic pathways (Inversion vs. Retention/Anomerization) |
| Conditions | Acetolysis in 1:1 acetic acid-acetic anhydride with 0.5 M sulfuric acid at 25°C |
Selecting the alpha-anomer is critical for selectively synthesizing beta-pentaacetate precursors without the need for complex separation of anomeric mixtures.
The alpha and beta anomers of methyl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside exhibit drastically different optical rotations, serving as a critical procurement metric. The beta-anomer (CAS 4860-85-9) has a negative specific rotation of -20° to -16°. In contrast, the alpha-anomer (CAS 604-70-6) exhibits a strongly positive specific rotation characteristic of the alpha-D-configuration . This stark contrast allows for rapid, quantitative verification of bulk anomeric purity.
| Evidence Dimension | Specific Rotation ([a]D) |
| Target Compound Data | Strongly positive (characteristic of alpha-D-configuration) |
| Comparator Or Baseline | Beta-anomer (CAS 4860-85-9): -20° to -16° |
| Quantified Difference | Sign reversal and large magnitude difference in optical rotation |
| Conditions | Standard polarimetric measurement |
Provides buyers and quality control teams with a simple, non-destructive method to verify the absence of the beta-anomer in bulk shipments.
Compared to the unprotected methyl alpha-D-glucopyranoside (CAS 97-30-3), which is highly hydrophilic and requires aqueous or highly polar solvents, the tetraacetylated target compound (CAS 604-70-6) is highly lipophilic . This enables seamless integration into standard organic workflows, allowing for reactions, extractions, and chromatographic purifications in common solvents like dichloromethane, chloroform, and ethyl acetate .
| Evidence Dimension | Solubility profile and phase affinity |
| Target Compound Data | Soluble in non-polar/moderately polar organic solvents (CHCl3, DCM) |
| Comparator Or Baseline | Unprotected methyl alpha-D-glucopyranoside (CAS 97-30-3): Water-soluble, insoluble in non-polar organics |
| Quantified Difference | Complete phase-affinity reversal from aqueous to organic |
| Conditions | Standard laboratory handling and liquid-liquid extraction |
Ensures compatibility with scalable organic synthesis protocols, eliminating the need for specialized aqueous-phase reaction engineering.
Leveraging its specific acetolysis inversion kinetics to selectively produce beta-pentaacetate precursors for downstream glycosylation, avoiding the mixed products associated with the beta-anomer [1].
Used as a positive control in polarimetry and NMR spectroscopy to calibrate instruments and validate the anomeric purity of synthesized carbohydrate libraries, relying on its distinct optical rotation profile .
Utilized as a protected, organic-soluble intermediate for the synthesis of complex glycoconjugates and nucleoside analogs where aqueous chemistry is unviable, benefiting from its high solubility in halogenated solvents .